1-phenylbutane-1,4-diamine dihydrochloride
Description
Properties
CAS No. |
2768326-88-9 |
|---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
1-phenylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8,11-12H2;2*1H |
InChI Key |
RYVHJRFPPDYVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylbutane 1,4 Diamine Dihydrochloride
Historical and Contemporary Approaches to Diamine Synthesis
The synthesis of diamines is a fundamental pursuit in organic chemistry, with applications ranging from polymer science to medicinal chemistry. Over the years, a variety of methods have been developed, each with distinct advantages and limitations.
Reductive Amination Pathways to Alkyl Diamines
Reductive amination is a highly versatile and widely used method for forming C-N bonds. masterorganicchemistry.com The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org This method is particularly effective because it often avoids the problem of multiple alkylations that can plague direct alkylation methods. masterorganicchemistry.com
To synthesize a diamine, this strategy can be applied by starting with a dicarbonyl compound or a molecule containing both a carbonyl group and a protected amine or a precursor group like a nitro or azide (B81097) function. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices as they are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com Catalytic hydrogenation is another powerful technique, often utilizing catalysts like palladium, platinum, or nickel. libretexts.orgyoutube.com
Table 1: Selected Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrate | Advantages |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Readily available, inexpensive |
| Sodium Cyanoborohydride (NaBH₃CN) | Imines (in situ) | Selective for imines over carbonyls, stable in weakly acidic conditions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imines (in situ) | Less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |
Amination of Halogenated Precursors
The substitution of halogens on an alkyl or aryl backbone with an amino group is a foundational strategy in amine synthesis. For the preparation of diamines, a common precursor would be a dihaloalkane. The classical approach involves nucleophilic substitution using ammonia. However, this method frequently suffers from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the product amines. libretexts.org
To overcome this, more controlled methods have been developed. The Gabriel synthesis, which employs phthalimide (B116566) as an ammonia equivalent, provides a reliable route to primary amines by preventing overalkylation. acs.org The process involves alkylating potassium phthalimide with a dihalide, followed by the cleavage of the resulting phthalimide, typically with hydrazine, to release the primary diamine. Another effective strategy is the use of sodium azide to displace halides, forming an alkyl azide. This azide is not nucleophilic, thus preventing further reaction. Subsequent reduction, commonly with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields the primary amine cleanly. libretexts.org
In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation, particularly for aryl halides. researchgate.netacs.org While primarily used for aromatic systems, adaptations for alkyl halides exist, offering a catalytic route to amines under specific conditions. researchgate.net
Hofmann Rearrangement and Curtius Rearrangement Derivatives
The Hofmann and Curtius rearrangements are classic name reactions that transform carboxylic acid derivatives into primary amines with the loss of one carbon atom, which is released as carbon dioxide. organicchemistrytutor.commasterorganicchemistry.com Both reactions proceed through a key isocyanate intermediate. jove.comntu.edu.sg
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine using a halogen (bromine or chlorine) and a strong base. jove.com The mechanism involves the formation of an N-haloamide, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the amine. masterorganicchemistry.comjove.com
Curtius Rearrangement : This method involves the thermal or photochemical decomposition of an acyl azide to form the isocyanate intermediate and nitrogen gas. jove.com The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride. Like the Hofmann rearrangement, hydrolysis of the isocyanate furnishes the primary amine. ntu.edu.sg
To synthesize a diamine, one could apply these rearrangements to a precursor containing two carboxylic acid derivative functionalities, such as a dicarboxylic acid converted to a bis-amide (for the Hofmann route) or a bis-acyl azide (for the Curtius route).
Table 2: Comparison of Hofmann and Curtius Rearrangements
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
|---|---|---|
| Starting Material | Primary Amide organicchemistrytutor.com | Acyl Azide ntu.edu.sg |
| Key Reagents | Br₂ or Cl₂, NaOH or KOH masterorganicchemistry.com | Heat or UV light |
| Intermediate | Isocyanate jove.com | Isocyanate jove.com |
| Byproducts | Carbon Dioxide, Halide Salt | Carbon Dioxide, Nitrogen Gas |
| Key Advantage | One-pot conversion from amide | Acyl azide can be isolated; avoids harsh basic/halogenating conditions |
Stereoselective Synthesis of Chiral Diamine Scaffolds
Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. Since the target molecule, 1-phenylbutane-1,4-diamine, possesses a chiral center at the C1 position, controlling the stereochemistry during its synthesis is of significant interest. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high excess.
Several strategies exist for achieving stereoselectivity in diamine synthesis:
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. For instance, a synthesis could begin with a derivative of phenylalanine or glutamic acid to set the desired stereochemistry.
Use of Chiral Auxiliaries : A temporary chiral group (auxiliary) is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is often seen in the asymmetric hydrogenation of imines or enamines to produce chiral amines.
Enzyme-Catalyzed Reactions : Biocatalysts like transaminases can be used to install amine groups with high stereoselectivity.
Recent research has demonstrated highly diastereoselective methods for producing related structures like 1,3-diamino-4-phenylbutan-2-ol derivatives, highlighting the feasibility of controlling stereochemistry in complex diamine syntheses. nih.gov
Targeted Synthesis of the 1-Phenylbutane-1,4-diamine Moiety
The specific architecture of 1-phenylbutane-1,4-diamine, with amine groups at the C1 and C4 positions and a phenyl group at C1, requires a carefully planned synthetic sequence. The final dihydrochloride (B599025) salt is typically formed in the last step by treating the synthesized diamine base with hydrochloric acid.
Precursor Identification and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.
A logical retrosynthetic approach for 1-phenylbutane-1,4-diamine is as follows:
Final Step Disconnection : The target diamine can be envisioned as arising from the reduction of a precursor containing two nitrogen-bearing functional groups that are readily convertible to amines. A prime candidate for such a precursor is 4-amino-1-phenylbutan-1-one oxime or, more directly, 4-azido-1-phenylbutan-1-one . The simultaneous reduction of the azide and the reductive amination of the ketone in the latter is an attractive and efficient strategy.
Simplifying the Precursor : The precursor 4-azido-1-phenylbutan-1-one can be synthesized from 4-chloro-1-phenylbutan-1-one via a simple nucleophilic substitution reaction with sodium azide (NaN₃). The halide is a good leaving group, and the azide ion is an excellent nucleophile for this transformation.
Core Structure Formation : The key intermediate, 4-chloro-1-phenylbutan-1-one , can be assembled using a classic Friedel-Crafts acylation reaction. This involves the reaction of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
This retrosynthetic pathway breaks the target molecule down into simple, readily available precursors.
Table 3: Key Precursors for the Synthesis of 1-Phenylbutane-1,4-diamine
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Benzene | C₆H₆ | Aromatic core of the molecule |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | Provides the four-carbon chain and the acyl group for Friedel-Crafts reaction |
| Aluminum Chloride | AlCl₃ | Lewis acid catalyst for the Friedel-Crafts acylation |
| Sodium Azide | NaN₃ | Azide source for converting the alkyl chloride to an alkyl azide |
Optimization of Reaction Conditions and Yields
The synthesis of 1-phenylbutane-1,4-diamine typically proceeds via reductive amination of a suitable keto-nitrile or keto-amide precursor. wikipedia.orgorganic-chemistry.org This process involves the conversion of a carbonyl group to an amine through an imine intermediate. wikipedia.org The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are manipulated include the choice of reducing agent, solvent, temperature, pressure, and catalyst. researchgate.netjocpr.com
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). acsgcipr.orggctlc.org The choice of reducing agent can significantly impact selectivity and yield. For instance, while sodium borohydride is a cost-effective and relatively safe option, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure often provides higher yields and is considered a greener alternative. wikipedia.orgacsgcipr.org
The solvent system also plays a critical role. Solvents like methanol (B129727) or ethanol (B145695) are often chosen as they are good at dissolving the reactants and are compatible with many reducing agents. gctlc.org Temperature and pressure are particularly important when using catalytic hydrogenation, with adjustments made to balance reaction rate and selectivity. acs.org
A systematic approach to optimization might involve screening various combinations of these parameters, as illustrated in the hypothetical table below.
Table 1: Hypothetical Optimization of Reductive Amination for 1-Phenylbutane-1,4-diamine Synthesis
| Entry | Reducing Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NaBH₄ | - | Methanol | 25 | 1 | 65 |
| 2 | NaBH₄ | - | Ethanol | 50 | 1 | 72 |
| 3 | H₂ | 5% Pd/C (2) | Ethanol | 25 | 10 | 85 |
| 4 | H₂ | 5% Pd/C (2) | Ethanol | 50 | 10 | 92 |
| 5 | H₂ | Raney Ni (5) | Methanol | 60 | 20 | 88 |
This interactive table demonstrates how modifying reaction conditions can lead to improved product yields.
Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. jocpr.com The synthesis of 1-phenylbutane-1,4-diamine can be designed with these principles in mind. Key considerations include atom economy, use of safer solvents, and catalytic versus stoichiometric reagents. wikipedia.orgacsgcipr.org
Reductive amination is inherently a greener alternative to other methods like SN2 reactions with alkyl halides, as it often avoids the use of toxic reagents and can be performed in a single pot, reducing waste. acsgcipr.org
Key Green Chemistry applications include:
Catalytic Hydrogenation: Using H₂ gas with a recyclable metal catalyst (like Pd/C) is a prime example of green chemistry. wikipedia.orgacsgcipr.org It offers high atom economy and avoids the production of large amounts of inorganic waste associated with stoichiometric hydride reagents. acsgcipr.org
Safer Solvents: Utilizing solvents like ethanol, or even aqueous conditions where possible, reduces the reliance on more hazardous organic solvents. gctlc.orgrsc.org
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures contributes to a more sustainable process. acsgcipr.org
Biocatalysis: The use of enzymes, such as imine reductases or amino acid dehydrogenases, represents an emerging frontier in the green synthesis of amines, offering high selectivity under mild aqueous conditions. acsgcipr.orgjocpr.com
Salt Formation and Crystallization of the Dihydrochloride
Once the free base, 1-phenylbutane-1,4-diamine, is synthesized and purified, it is converted to its dihydrochloride salt. This is a crucial step for improving the compound's stability and handling properties.
Acid-Base Chemistry in Diamine Dihydrochloride Formation
The formation of 1-phenylbutane-1,4-diamine dihydrochloride is a classic acid-base reaction. 1-phenylbutane-1,4-diamine possesses two basic amino groups. According to Brønsted-Lowry acid-base theory, a base is a proton acceptor. patsnap.com When two equivalents of a strong acid, such as hydrochloric acid (HCl), are reacted with the diamine, each amino group accepts a proton (H⁺). patsnap.comnih.gov
The reaction can be represented as:
C₁₀H₁₆N₂ + 2 HCl → [C₁₀H₁₈N₂]²⁺(Cl⁻)₂
In this process, the lone pair of electrons on each nitrogen atom forms a bond with a proton from the hydrochloric acid. This results in the formation of a dicationic species, where each nitrogen atom bears a positive charge, and two chloride anions, which act as counter-ions to balance the charge. patsnap.comgla.ac.uk The resulting salt, being an ionic compound, typically exhibits higher melting points and greater water solubility than the parent free base.
Polymorphism and Crystal Engineering Considerations
The solid-state structure of 1-phenylbutane-1,4-diamine dihydrochloride is of significant interest in materials science and pharmaceuticals. The ability of a compound to exist in more than one crystalline form is known as polymorphism. oup.comgoogle.com Different polymorphs of the same compound are chemically identical but have different crystal lattice arrangements. nih.gov This can lead to variations in physical properties such as solubility, melting point, stability, and dissolution rate. google.comnih.gov
The study of how molecules assemble in a crystal lattice and the design of new crystalline structures with desired properties is known as crystal engineering. acs.orgresearchgate.net For an amine hydrochloride salt, the crystal structure is dominated by strong charge-assisted hydrogen bonds between the protonated amine groups (N⁺-H) and the chloride anions (Cl⁻). acs.orgnih.gov These interactions act as anchors in the formation of the crystal lattice. acs.org
Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing different polymorphic forms. google.com For example, DSC can reveal the melting points and phase transitions between different polymorphs. oup.com By carefully controlling crystallization conditions (e.g., solvent, temperature, cooling rate), it may be possible to selectively produce a desired polymorphic form with optimal physical properties. nih.gov The study of polymorphism is critical, as an unexpected change from a metastable to a more stable, but less soluble, form can have significant consequences in various applications. americanpharmaceuticalreview.com
Derivatization and Functionalization Strategies of 1 Phenylbutane 1,4 Diamine Dihydrochloride
Formation of Schiff Bases and Imines with Aldehydes and Ketones
The primary and secondary amine groups of 1-phenylbutane-1,4-diamine are expected to react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction would likely require neutralization of the dihydrochloride (B599025) salt to the free diamine to enable the nucleophilic attack of the amine on the carbonyl carbon.
Mono- and Bis-Imine Formation for Multidentate Ligands
Theoretically, the reaction of 1-phenylbutane-1,4-diamine with one or two equivalents of a carbonyl compound could lead to the formation of mono- or bis-imines, respectively. The resulting Schiff bases, particularly the bis-imines, could function as multidentate ligands capable of coordinating with various metal ions. The specific outcome would depend on the stoichiometry of the reactants and the reaction conditions.
Table 1: Hypothetical Schiff Base Formation with 1-Phenylbutane-1,4-diamine
| Reactant (Carbonyl) | Stoichiometry (Diamine:Carbonyl) | Expected Product | Potential Application |
|---|---|---|---|
| Salicylaldehyde (B1680747) | 1:1 | Mono-imine | Ligand precursor |
| Salicylaldehyde | 1:2 | Bis-imine | Multidentate ligand |
| Acetone | 1:1 | Mono-ketimine | Synthetic intermediate |
Note: This table is illustrative and based on general chemical principles, not on published experimental data for 1-phenylbutane-1,4-diamine dihydrochloride.
Stereochemical Control in Schiff Base Synthesis
Given that 1-phenylbutane-1,4-diamine is a chiral molecule (assuming a specific enantiomer is used), the synthesis of Schiff bases would proceed with retention of the stereochemistry at the chiral centers of the diamine backbone. The introduction of new stereocenters could be achieved by using chiral aldehydes or ketones, potentially leading to diastereomeric products. The stereochemical outcome of such reactions would be influenced by steric hindrance and the electronic properties of the reactants and any catalysts used. However, no specific studies on stereochemical control in Schiff base synthesis involving this diamine have been found.
Acylation and Sulfonylation of Amine Groups
The amine functionalities of 1-phenylbutane-1,4-diamine are expected to be readily acylated and sulfonylated by reacting the free diamine with acyl halides, anhydrides, or sulfonyl chlorides.
Amide and Sulfonamide Formation for Structural Modification
The reaction with acylating agents would yield amides, while reaction with sulfonylating agents would produce sulfonamides. These transformations are common for modifying the electronic and steric properties of molecules. The formation of mono- or di-substituted products would again depend on the reaction stoichiometry and conditions.
Table 2: Potential Acylation and Sulfonylation Products of 1-Phenylbutane-1,4-diamine
| Reagent | Expected Product Type | Potential Functional Group |
|---|---|---|
| Acetyl chloride | Amide | Acetamide |
| Benzoyl chloride | Amide | Benzamide |
| p-Toluenesulfonyl chloride | Sulfonamide | Tosylamide |
Note: This table represents expected products based on general amine reactivity, not on specific experimental results for 1-phenylbutane-1,4-diamine dihydrochloride.
Chemo- and Regioselective Functionalization
1-phenylbutane-1,4-diamine possesses two different amine groups: a primary amine and a secondary amine (if considering the nitrogen at the 1-position as part of a chiral center, it is a primary amine, and the other is also a primary amine. If we consider the structure as 1-phenyl-N-alkylbutane-1,4-diamine, then we would have a primary and a secondary amine. Assuming the former, both are primary). If the two amine groups have different reactivity due to their electronic and steric environments, chemo- and regioselective functionalization could be possible. For instance, the less sterically hindered amine might react preferentially under controlled conditions. However, without experimental data, any discussion of chemo- and regioselectivity for this specific molecule remains speculative.
Nucleophilic Substitution Reactions Involving Amine Sites
The amine groups of 1-phenylbutane-1,4-diamine are nucleophilic and could participate in nucleophilic substitution reactions with alkyl halides or other suitable electrophiles. Such reactions would lead to N-alkylated derivatives. The extent of alkylation (mono-, di-, or poly-alkylation) would be dependent on the reaction conditions and the nature of the alkylating agent. As with the other derivatization strategies, there is no specific information in the scientific literature regarding nucleophilic substitution reactions of 1-phenylbutane-1,4-diamine.
Alkylation and Arylation Strategies
The nucleophilic nature of the primary amine groups in 1-phenylbutane-1,4-diamine allows for straightforward alkylation and arylation reactions. These transformations are fundamental for modifying the compound's steric and electronic properties, which is crucial for its application in ligand design and materials science.
Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the generated acid. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) provides a controlled route to N-alkylated derivatives.
Arylation: N-arylation is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This method allows for the introduction of a wide range of aryl and heteroaryl groups. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. mdpi.com
| Reaction Type | Reagents & Conditions | Product Type | Key Features |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH3CN or H2/Pd-C | N-Alkyl derivatives | Controlled mono- or di-alkylation; mild conditions. |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base (e.g., NaOt-Bu) | N-Aryl derivatives | Broad substrate scope; formation of C-N bonds with aryl groups. mdpi.com |
| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl derivatives | Formation of C-N bond via conjugate addition. |
Preparation of Novel Heterocyclic Systems
The 1,4-diamine scaffold is a key structural motif for the synthesis of various nitrogen-containing heterocyclic systems. Depending on the electrophile used, five-, six-, or seven-membered rings can be constructed.
For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of diazepane or piperazine derivatives. The cyclocondensation with α,β-unsaturated ketones can yield diazepine rings through an initial Michael addition followed by intramolecular condensation. Similarly, reactions with reagents like carbon disulfide or phosgene can be employed to synthesize cyclic thioureas or ureas, respectively. These heterocyclic frameworks are prevalent in pharmacologically active molecules and functional materials. researchgate.netmdpi.com
| Reactant | Resulting Heterocycle | Reaction Type |
|---|---|---|
| 1,3-Dicarbonyl compound | 1,4-Diazepine | Condensation |
| Glyoxal | Piperazine | Reductive Amination/Cyclization |
| Carbon Disulfide | 1,3-Diazepane-2-thione (Cyclic thiourea) | Condensation |
Metal Complexation Chemistry and Ligand Design
The two nitrogen atoms of 1-phenylbutane-1,4-diamine can act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions. This property makes it an effective ligand in coordination chemistry.
Coordination Modes of 1-Phenylbutane-1,4-diamine as a Ligand
As a bidentate ligand, 1-phenylbutane-1,4-diamine can chelate to a single metal center, forming a stable seven-membered ring. This N,N'-chelation is a common coordination mode for 1,4-diamines. The phenyl group provides steric bulk that can influence the geometry of the resulting metal complex and create a specific chiral environment around the metal center. scispace.com Alternatively, the two amine groups can bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.
Synthesis and Characterization of Transition Metal Complexes
Transition metal complexes of 1-phenylbutane-1,4-diamine can be synthesized by reacting the diamine ligand (typically after deprotonation of the dihydrochloride salt with a base) with a suitable metal salt precursor in an appropriate solvent. nih.govmdpi.com Common metal precursors include halides, acetates, or acetylacetonates of transition metals like palladium, platinum, copper, and nickel. mdpi.comnih.gov
The resulting complexes are characterized using a variety of spectroscopic and analytical techniques:
NMR Spectroscopy (¹H, ¹³C): Provides information about the ligand environment and can confirm coordination to the metal center through shifts in the signals of protons and carbons near the nitrogen atoms.
FT-IR Spectroscopy: Shows changes in the N-H stretching frequencies upon coordination.
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Application of Metal Complexes in Catalysis (e.g., asymmetric catalysis)
The metal complexes derived from 1-phenylbutane-1,4-diamine, particularly its chiral enantiomers, are of significant interest in the field of asymmetric catalysis. nih.gov The chiral environment created by the ligand around the metal center can be used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. chemrxiv.org
These chiral catalysts find applications in a range of asymmetric transformations, including:
Asymmetric Hydrogenation: The reduction of prochiral ketones or alkenes to chiral alcohols or alkanes.
Asymmetric C-C Bond Formation: Reactions such as asymmetric aldol reactions or Michael additions. researchgate.net
Asymmetric Transfer Hydrogenation: A process where hydrogen is transferred from a donor molecule to a substrate, mediated by the chiral metal complex. nih.gov
The efficiency and selectivity of these catalytic systems are highly dependent on the structure of the ligand, the nature of the metal, and the reaction conditions. nih.govresearchgate.net
| Catalytic Reaction | Metal Center (Example) | Substrate Type | Product Type |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Prochiral ketones, imines | Chiral alcohols, amines |
| Asymmetric C-N Cross-Coupling | Palladium (Pd), Copper (Cu) | Aryl halides, amines | Chiral amines |
| Asymmetric Epoxidation | Manganese (Mn), Titanium (Ti) | Alkenes | Chiral epoxides |
Advanced Applications in Chemical Synthesis and Materials Science
A Pivotal Player in Asymmetric Catalysis
The chiral nature of 1-phenylbutane-1,4-diamine, when resolved into its enantiomers, positions it as a promising candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. This field focuses on the synthesis of single enantiomers of chiral molecules, a critical aspect in the pharmaceutical and fine chemical industries.
Driving Enantioselective Transformations
Chiral ligands derived from diamines are instrumental in a variety of enantioselective transformations, including hydrogenation and carbon-carbon (C-C) bond formation reactions. While direct research specifically detailing the use of 1-phenylbutane-1,4-diamine in these transformations is limited in publicly available literature, the broader class of chiral 1,2-, 1,3-, and 1,4-diamines has been extensively studied. For instance, ruthenium complexes with chiral diamine ligands, such as those derived from 1,2-diphenylethylenediamine, have proven highly effective in the asymmetric hydrogenation of ketones and olefins, yielding products with high enantiomeric excess. nih.govresearchgate.net The structural similarity of 1-phenylbutane-1,4-diamine suggests its potential to form analogous catalytic systems. The phenyl group can influence the electronic and steric environment of the metal center, potentially leading to unique reactivity and selectivity in C-C bond-forming reactions like the Michael addition. nih.gov
A Versatile Precursor in Polymer and Supramolecular Chemistry
The dual amine functionality of 1-phenylbutane-1,4-diamine dihydrochloride (B599025) makes it an excellent monomer for the synthesis of various polymers and a building block for the construction of extended supramolecular structures.
Crafting High-Performance Polymeric Materials
Below is a representative table illustrating the typical properties of aromatic polyamides and polyimides synthesized from various diamines and diacids/dianhydrides, providing a comparative context.
| Polymer Type | Diamine Monomer | Diacid/Dianhydride Monomer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temp. (°C) |
| Polyamide | 4,4'-Oxydianiline | Terephthaloyl chloride | 0.85 | 110 | 280 |
| Polyamide | m-Phenylenediamine | Isophthaloyl chloride | 0.72 | 95 | 265 |
| Polyimide | 4,4'-Oxydianiline | Pyromellitic dianhydride | 1.20 | 130 | 385 |
| Polyimide | p-Phenylenediamine | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 1.15 | 125 | 350 |
This table presents typical data for analogous polymers to illustrate the expected range of properties. Specific values for polymers derived from 1-phenylbutane-1,4-diamine would require experimental determination.
Engineering Porous Frameworks: COFs and MOFs
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of these frameworks relies on the self-assembly of molecular building blocks. Diamines are common building blocks for the construction of imine-linked COFs. researchgate.net The geometry and length of the diamine linker are critical in determining the pore size and topology of the resulting framework. The structure of 1-phenylbutane-1,4-diamine suggests its potential as a linker to create novel COF architectures with specific pore environments. rsc.org
Similarly, in MOF synthesis, diamines can be incorporated as part of the organic linker, coordinating to metal ions or clusters. The amine groups can either directly coordinate to the metal or be functionalized to introduce specific properties within the pores of the MOF. While no MOFs explicitly incorporating 1-phenylbutane-1,4-diamine are reported in the reviewed literature, the vast library of existing MOFs demonstrates the versatility of diamine-based linkers. mdpi.com
A Building Block for Intricate Molecular Designs
Beyond its role in catalysis and polymer chemistry, 1-phenylbutane-1,4-diamine serves as a versatile building block for the synthesis of more complex molecular architectures. nih.govnih.gov Its combination of a phenyl ring and a flexible diamine chain allows for the construction of molecules with specific three-dimensional shapes and functionalities. For instance, it can be a precursor for the synthesis of macrocycles or other topologically complex molecules through reactions that leverage the reactivity of its two amine groups. semanticscholar.org The phenyl group can be further functionalized to introduce additional recognition sites or to tune the electronic properties of the final molecule.
Synthesis of Macrocyclic Compounds and Cryptands
The synthesis of macrocycles and cryptands often relies on the reaction of diamines with di-electrophiles, such as dihalides or dialdehydes, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.govnih.gov The unique structure of 1-phenylbutane-1,4-diamine, with its two amine groups, positions it as a suitable component for the construction of these complex three-dimensional structures.
The general approach to synthesizing macrocycles from diamines involves a condensation reaction with a di-electrophilic linker. For instance, the reaction of a diamine with a dicarboxylic acid chloride or a dialdehyde (B1249045) can lead to the formation of a macrocyclic diamide (B1670390) or diimine, respectively. These macrocycles can then be further reduced to the corresponding polyamine macrocycles.
In a hypothetical scenario, 1-phenylbutane-1,4-diamine could be reacted with a suitable di-electrophile, such as a,w-dibromoalkane or a dialdehyde, to form a macrocycle. The phenyl group on the butane (B89635) backbone would introduce a degree of rigidity and hydrophobicity to a specific region of the macrocycle, which could be advantageous for molecular recognition and complexation applications.
| Diamine Component | Di-electrophile | Hypothetical Macrocyclic Product | Potential Application |
| 1-phenylbutane-1,4-diamine | Terephthaloyl chloride | Phenyl-functionalized macrocyclic diamide | Ionophore, Molecular Sensor |
| 1-phenylbutane-1,4-diamine | Glutaraldehyde | Phenyl-functionalized macrocyclic diimine | Intermediate for Polyamine Macrocycle |
| 1-phenylbutane-1,4-diamine | 1,5-Dibromopentane | N,N'-pentylene-bridged phenyl-diamino macrocycle | Metal Ion Ligand |
Cryptands are three-dimensional analogues of crown ethers and are typically synthesized by reacting a macrocyclic diamine with another di-electrophilic linker. psu.eduresearchgate.net Following this principle, a macrocycle formed from 1-phenylbutane-1,4-diamine could undergo a second cyclization step to yield a cryptand. The resulting cryptand would feature a phenyl group within its cavity, potentially influencing its binding selectivity for specific guest molecules or ions. The synthesis of such complex molecules often requires a template-assisted approach to guide the cyclization process efficiently. acs.orgmdpi.comresearchgate.net
| Macrocyclic Precursor | Second Di-electrophile | Hypothetical Cryptand Product | Key Feature |
| Macrocycle from 1-phenylbutane-1,4-diamine and diglycolyl chloride | 1,3-Dibromopropane | Phenyl-containing [2.2.1] cryptand analogue | Chiral cavity due to the phenyl group |
| Macrocycle from 1-phenylbutane-1,4-diamine and isophthaloyl chloride | 1,2-Bis(2-iodoethoxy)ethane | Phenyl-functionalized bicyclic polyether diamide | Enhanced guest binding capabilities |
Scaffold for Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. rsc.org These reactions are highly valued for their efficiency and ability to generate molecular diversity. Diamines are versatile building blocks in MCRs, often serving as the scaffold upon which other components are assembled.
The presence of two primary amine functionalities in 1-phenylbutane-1,4-diamine makes it an ideal candidate to act as a scaffold in various MCRs. For example, it could participate in Ugi or Passerini-type reactions, which are powerful tools for the synthesis of peptide-like structures and other complex molecules. In a hypothetical Ugi-type four-component reaction, 1-phenylbutane-1,4-diamine could react with an aldehyde, an isocyanide, and a carboxylic acid. Since the diamine has two nucleophilic centers, the reaction could potentially occur at one or both amine groups, leading to the formation of diverse molecular architectures.
The phenyl group would be incorporated into the final product, influencing its stereochemistry and biological activity. The flexibility of the butane chain would allow the molecule to adopt various conformations, which could be beneficial for binding to biological targets.
| MCR Type | Component 1 | Component 2 | Component 3 | Component 4 | Hypothetical Product |
| Ugi 4-CR | 1-phenylbutane-1,4-diamine | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | Bis-α-acylamino amide derivative |
| Passerini 3-CR (on a mono-acylated diamine) | N-acetyl-1-phenylbutane-1,4-diamine | Isopropyl isocyanide | Formaldehyde | α-Acyloxy amide derivative | |
| Hantzsch-type Dihydropyridine Synthesis | 1-phenylbutane-1,4-diamine (as ammonia (B1221849) source) | 2 equivalents of Ethyl acetoacetate | Benzaldehyde | Dihydropyridine derivative |
The strategic use of 1-phenylbutane-1,4-diamine dihydrochloride in MCRs could provide rapid access to libraries of complex molecules with potential applications in drug discovery and materials science. The ability to introduce a phenyl group and two points of diversity makes it an attractive, albeit currently underexplored, scaffold for combinatorial chemistry.
Mechanistic and Theoretical Investigations of 1 Phenylbutane 1,4 Diamine Dihydrochloride
Reaction Mechanism Elucidation Through Spectroscopic and Kinetic Studies
Experimental techniques provide foundational data on reaction rates and the presence of transient species, offering direct insights into the mechanistic steps of a chemical transformation.
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. libretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org The most common substitution involves replacing hydrogen (¹H) with deuterium (B1214612) (²H), as the twofold mass increase leads to a significant and measurable effect on reaction rates. libretexts.orgwikipedia.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step, typically resulting in a kH/kD ratio significantly greater than 1. core.ac.uk A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking, providing information about changes in hybridization or steric environment at that position during the transition state. wikipedia.org For a reaction involving 1-phenylbutane-1,4-diamine, isotopic labeling at various positions (e.g., the C-H bond at the benzylic position or the N-H bonds of the amine groups) could clarify the transition state structure.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of 1-Phenylbutane-1,4-diamine
| Reaction Type | Isotopic Substitution Site | Hypothetical kH/kD | Implication for Transition State |
| Oxidation at C1 | C1-H vs. C1-D | ~5.0 | C-H bond cleavage is part of the rate-determining step. |
| Nucleophilic Substitution | C4-H vs. C4-D | ~1.1 | Change in hybridization at C4 (e.g., sp³ to sp²). |
| Amine-related reaction | N-H vs. N-D | ~2.5 | N-H bond breaking is involved in the rate-determining step. |
This table is illustrative and presents hypothetical data to demonstrate the application of KIE analysis.
The direct detection of short-lived reaction intermediates is critical for confirming a proposed reaction mechanism. Spectroscopic techniques are invaluable for this purpose. In reactions involving diamines, cyclic intermediates can be formed. For instance, studies on the related compound 1-phenylbutane-1,3-diamine have shown that it can undergo rearrangement through a proposed azetidinium cation intermediate. researchgate.net This type of intermediate is formed by the intramolecular cyclization of the amine groups. researchgate.net
For 1-phenylbutane-1,4-diamine, a similar intramolecular reaction could potentially lead to a five-membered pyrrolidinium (B1226570) ring intermediate. The identification of such a species could be pursued using techniques like NMR and mass spectrometry, which can characterize transient molecules in a reaction mixture. wpmucdn.com
Computational Chemistry and Molecular Modeling Studies
Computational methods complement experimental findings by providing a detailed picture of molecular properties, energetics, and dynamics that can be difficult or impossible to observe directly. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com By calculating the distribution of electron density, DFT can determine the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity. espublisher.com A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
For 1-phenylbutane-1,4-diamine dihydrochloride (B599025), DFT calculations can identify the most electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical DFT-Calculated Properties for 1-Phenylbutane-1,4-diamine
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability (localized on phenyl ring/N atoms). |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
This table contains theoretical values to illustrate the output of DFT calculations.
Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for analyzing the conformational landscape of flexible molecules like 1-phenylbutane-1,4-diamine, which has several rotatable single bonds. guidechem.com MD simulations can reveal the preferred spatial arrangements (conformations) of the molecule, the stability of these conformations, and the energy barriers for converting between them. nih.gov Understanding the accessible conformations is key to predicting how the molecule might interact with other species, such as biological receptors or catalysts. The simulations can track distances between key functional groups, like the two amine nitrogens, to understand their potential for chelation or intramolecular interactions. nih.gov
Computational methods, especially DFT and its time-dependent extension (TD-DFT), can accurately predict various spectroscopic properties. mdpi.comresearchgate.net These predictions serve as a powerful tool for interpreting experimental spectra.
NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the assignment of complex experimental NMR spectra.
IR (Infrared): DFT calculations can compute vibrational frequencies corresponding to the stretching and bending of bonds. These can be compared with experimental IR spectra to confirm the presence of specific functional groups and to verify the molecule's structure. mdpi.com
UV-Vis (Ultraviolet-Visible): TD-DFT can predict electronic transitions, such as π to π* transitions within the phenyl ring, which correspond to absorption peaks in the UV-Vis spectrum. espublisher.com
Table 3: Hypothetical Comparison of Experimental and Predicted Spectroscopic Data
| Spectroscopic Data | Experimental Value (Hypothetical) | Predicted Value (DFT) | Assignment |
| ¹H NMR Chemical Shift | 7.3 ppm | 7.35 ppm | Aromatic protons |
| ¹³C NMR Chemical Shift | 128.5 ppm | 128.9 ppm | Aromatic C-H carbons |
| IR Frequency | 3400 cm⁻¹ | 3415 cm⁻¹ | N-H stretching vibration |
| UV-Vis λmax | 258 nm | 260 nm | π → π* transition in phenyl ring |
This table is for illustrative purposes to show the synergy between experimental and computational spectroscopy.
Stereochemical Purity and Chiroptical Properties
The stereochemistry of 1-phenylbutane-1,4-diamine is a critical aspect of its molecular architecture, influencing its biological activity and chemical interactions. The presence of a chiral center at the C1 position, bearing the phenyl group, gives rise to a pair of enantiomers, (R)- and (S)-1-phenylbutane-1,4-diamine. A comprehensive evaluation of the stereochemical purity and chiroptical properties is essential for understanding its behavior in chiral environments.
The determination of enantiomeric excess (ee) and diastereomeric ratios (dr) is fundamental in the characterization of stereoisomers of 1-phenylbutane-1,4-diamine dihydrochloride. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for resolving and quantifying enantiomers.
In a typical analytical approach, a racemic mixture of 1-phenylbutane-1,4-diamine would be analyzed using a chiral column, such as one based on a polysaccharide derivative like amylose (B160209) or cellulose (B213188). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers.
For instance, in the analysis of structurally related chiral amines, various chiral columns and mobile phases have been successfully employed. The selection of the appropriate chiral stationary phase and elution conditions is crucial for achieving baseline separation of the enantiomers.
Table 1: Illustrative Chiral HPLC Data for the Resolution of 1-Phenylbutane-1,4-diamine Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Enantiomeric Excess (ee) | >99% (for a chirally pure sample) |
This data is illustrative and based on methods used for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents, can also be employed to determine enantiomeric excess. By reacting the diamine with a chiral agent, a pair of diastereomers is formed, which will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for investigating the chiroptical properties of chiral molecules like 1-phenylbutane-1,4-diamine dihydrochloride. These methods provide information about the three-dimensional arrangement of atoms in space and can be used to determine the absolute configuration of enantiomers.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of the molecule's stereochemistry. For 1-phenylbutane-1,4-diamine, the electronic transitions associated with the phenyl chromophore are expected to give rise to distinct CD signals. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration. In the synthesis of some chiral compounds, CD spectroscopy has been used to determine the absolute configurations of the isomers after separation. nih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides complementary information to a CD spectrum and can also be used to characterize the stereochemistry of a chiral molecule. The shape of the ORD curve, particularly in the region of an absorption band, is indicative of the absolute configuration.
Table 2: Hypothetical Chiroptical Data for Enantiomers of 1-Phenylbutane-1,4-diamine Dihydrochloride
| Enantiomer | Circular Dichroism (CD) | Optical Rotatory Dispersion (ORD) |
| (R)-1-phenylbutane-1,4-diamine dihydrochloride | Positive Cotton effect around 260 nm | Positive rotation at 589 nm (D-line) |
| (S)-1-phenylbutane-1,4-diamine dihydrochloride | Negative Cotton effect around 260 nm | Negative rotation at 589 nm (D-line) |
This data is hypothetical and serves as an illustration of expected chiroptical properties.
The combination of enantioselective separation techniques like chiral HPLC with chiroptical spectroscopic methods such as CD and ORD provides a comprehensive framework for the stereochemical characterization of 1-phenylbutane-1,4-diamine dihydrochloride. This detailed analysis is a prerequisite for understanding its interactions in complex biological and chemical systems.
Analytical Research Strategies for 1 Phenylbutane 1,4 Diamine Dihydrochloride
Chromatographic Separation and Purification Techniques
Chromatography stands as a cornerstone for the separation and purification of 1-phenylbutane-1,4-diamine dihydrochloride (B599025) from reaction mixtures and for the assessment of its purity. The following subsections detail the most pertinent chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a principal method for evaluating the purity of 1-phenylbutane-1,4-diamine dihydrochloride. The separation of aromatic amines is often achieved using reversed-phase columns. For instance, the analysis of phenylenediamine isomers has been successfully performed on a Primesep 100 mixed-mode column. sielc.com A typical HPLC method for aromatic amines might employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) or acetate, to ensure good peak shape and resolution. scienceopen.comresearchgate.net UV detection is commonly used, with wavelengths around 200-280 nm being effective for aromatic compounds. sielc.comscienceopen.com
For the analysis of phenylalkylamine derivatives, a multi-mode reversed-phase column, such as the Scherzo SS-C18, which contains both strong ionic ligands and C18 ligands, can be particularly effective, especially when coupled with a pH gradient elution. nih.gov This approach helps to overcome the challenges associated with separating low molecular weight amines on standard reversed-phase columns.
Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | sielc.com |
| Mobile Phase | Acetonitrile/Water with Sulfuric Acid | sielc.com |
| Detection | UV at 200 nm | sielc.com |
| Column | C18 (4.6 mm x 150 mm, 5.0 µm) | scienceopen.com |
| Mobile Phase | 50 mM KH2PO4 and Acetonitrile (gradient) | scienceopen.com |
| Detection | UV at 280 nm | scienceopen.com |
Gas Chromatography (GC) for Volatile Derivatives
Due to the low volatility of 1-phenylbutane-1,4-diamine dihydrochloride, derivatization is a prerequisite for its analysis by Gas Chromatography (GC). Common derivatization techniques for primary amines include silylation, acylation, and alkylation, which increase the volatility and thermal stability of the analyte. jfda-online.com
Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups. iu.edu Acylation, with reagents such as trifluoroacetic anhydride (B1165640) (TFAA), is another effective method. iu.edu The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (MS) for identification. The choice of derivatizing reagent is critical and depends on the specific analytical requirements, with acylated derivatives often showing greater stability than silylated ones. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Primary Amines
| Derivatization Technique | Reagent Example | Derivative Formed | Reference |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | iu.edu |
| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl (TFA) | iu.edu |
| Alkylation | Methyl chloroformate (MCF) | Methoxycarbonyl | nih.gov |
Chiral Chromatography for Enantiomeric Separation
The presence of a chiral center at the C1 position of the butane (B89635) chain in 1-phenylbutane-1,4-diamine means that it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the most common and effective method for this purpose. nih.govnih.gov
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including phenylalkylamines. nih.gov Another effective approach for the direct resolution of phenylalkylamines is the use of a crown ether-based CSP, which interacts with the primary ammonium (B1175870) ion. nih.gov The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation.
For amphetamine and its analogs, chiral stationary phases like Astec CHIROBIOTIC V2 have been shown to provide high selectivity in the polar ionic mode. sigmaaldrich.com
Table 3: Examples of Chiral Stationary Phases for Phenylalkylamine Separation
| Chiral Stationary Phase (CSP) Type | Example | Application | Reference |
|---|---|---|---|
| Crown Ether | (S)-18-crown-6-ether | Phenylalkylamines | nih.gov |
| Vancomycin-based | Astec CHIROBIOTIC V2 | Amphetamines | sigmaaldrich.com |
| Polysaccharide-based | Cellulose and Amylose derivatives | Amphetamine analogues | nih.govnih.gov |
Spectroscopic Characterization Beyond Basic Identification
While basic spectroscopic techniques are used for initial identification, a deeper structural understanding of 1-phenylbutane-1,4-diamine dihydrochloride requires more advanced methods.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D techniques, solid-state NMR)
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for a molecule with a complex structure like 1-phenylbutane-1,4-diamine.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. numberanalytics.comlibretexts.org This is instrumental in identifying adjacent protons in the butane chain and within the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. numberanalytics.comlibretexts.org This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comlibretexts.org This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the phenyl ring and the butane chain, as well as the positions of the diamine groups.
For the solid-state form of the dihydrochloride salt, solid-state NMR could provide valuable information about the crystal packing and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of 1-phenylbutane-1,4-diamine dihydrochloride with high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula. researchgate.net
HRMS can also be used to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the exact masses of the resulting fragment ions, detailed structural information can be obtained, which helps to confirm the proposed structure. For diamines, characteristic fragmentation patterns often involve cleavage adjacent to the nitrogen atoms.
Table 4: Predicted HRMS Data for N'-phenylbutane-1,4-diamine (Free Base)
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 165.13863 | 136.1 |
| [M+Na]⁺ | 187.12057 | 141.4 |
Data sourced from PubChemLite for the free base form, N'-phenylbutane-1,4-diamine. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. For 1-phenylbutane-1,4-diamine dihydrochloride, this technique would provide detailed insights into its molecular conformation, crystal packing, and the intricate network of intermolecular interactions that dictate its macroscopic properties.
While specific crystallographic data for 1-phenylbutane-1,4-diamine dihydrochloride is not extensively reported in publicly available literature, the structural characteristics can be predicted based on the known principles of amine hydrochlorides and related phenylalkylamine structures. cambridge.orgrsc.org The crystal structure is expected to be stabilized by a network of hydrogen bonds, with the protonated amine groups and the chloride anions playing a central role. acs.orgnih.gov
Expected Crystallographic Features:
Hydrogen Bonding: The primary and secondary aminium groups (-NH3+ and -NH2+-) are strong hydrogen bond donors. They will form robust hydrogen bonds with the chloride anions (Cl-), which are effective hydrogen bond acceptors. acs.org These N-H···Cl interactions are a defining feature of amine hydrochloride crystal structures. Additionally, intermolecular N-H···N hydrogen bonds between the diamine molecules might be present, further stabilizing the crystal lattice.
A hypothetical representation of the key crystallographic parameters that would be determined from an X-ray diffraction study is presented in the table below.
| Crystallographic Parameter | Description | Expected Significance for 1-Phenylbutane-1,4-diamine Dihydrochloride |
|---|---|---|
| Crystal System | The basic classification of crystal shapes (e.g., monoclinic, orthorhombic). | Influenced by the molecular symmetry and packing efficiency. |
| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides insight into the symmetry of the molecule and its arrangement in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | Defines the size and shape of the fundamental repeating block of the crystal. |
| Bond Lengths and Angles | The distances between atoms and the angles between bonds. | Confirms the covalent structure and reveals any strain or unusual geometries. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Crucial for understanding the 3D shape and flexibility of the phenylbutane chain. |
| Hydrogen Bond Geometry | The distances and angles of the N-H···Cl and other hydrogen bonds. | Key to understanding the forces holding the crystal lattice together. acs.org |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique vibrational fingerprint of the compound. For 1-phenylbutane-1,4-diamine dihydrochloride, these techniques can confirm the presence of the phenyl, alkyl, and aminium groups.
Expected FTIR and Raman Spectral Features:
The formation of the dihydrochloride salt significantly influences the vibrational spectrum, particularly in the regions associated with the amine groups. researchgate.netcdnsciencepub.comcdnsciencepub.com
N-H Stretching: In the free diamine, the N-H stretching vibrations of the primary and secondary amines would appear in the 3300-3500 cm⁻¹ region. analyzetest.com Upon protonation to form the dihydrochloride salt, these bands are replaced by broader and more complex absorptions for the aminium groups (-NH3+ and -NH2+-). These aminium stretching bands are typically shifted to lower frequencies, often appearing in the 2400-3200 cm⁻¹ range, and are a clear indicator of salt formation. researchgate.netcdnsciencepub.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are expected to appear as sharp bands just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the butane chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.
N-H Bending: The bending vibrations of the aminium groups are a key diagnostic feature. The asymmetric and symmetric bending modes of the -NH3+ group and the scissoring mode of the -NH2+- group are expected in the 1500-1650 cm⁻¹ region. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically produce a set of characteristic bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations, which are present in the free amine, will be altered upon protonation and can be found in the 1000-1250 cm⁻¹ range. analyzetest.com
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, and the exact position can provide information about the substitution pattern of the phenyl ring.
The following table summarizes the expected characteristic vibrational frequencies for 1-phenylbutane-1,4-diamine dihydrochloride.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretching (Aminium) | -NH₃⁺, -NH₂⁺- | 2400 - 3200 | Broad, Strong |
| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 | Medium to Weak, Sharp |
| Aliphatic C-H Stretching | Butane Chain | 2850 - 2960 | Strong |
| N-H Bending (Aminium) | -NH₃⁺, -NH₂⁺- | 1500 - 1650 | Medium to Strong |
| Aromatic C=C Stretching | Phenyl Ring | 1450 - 1600 | Medium to Weak |
| C-N Stretching | Alkyl-Aminium | 1000 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bending | Phenyl Ring | 690 - 900 | Strong |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes to chiral diamines is a cornerstone of modern organic chemistry. rsc.orgacs.org Future research could focus on developing innovative methods for the asymmetric synthesis of 1-phenylbutane-1,4-diamine, a currently underexplored area.
Promising approaches could include:
Chiral Ligand-Mediated Asymmetric Synthesis: The use of novel chiral ligands in metal-catalyzed reactions could enable the enantioselective synthesis of 1-phenylbutane-1,4-diamine. researchgate.net Research could explore a variety of transition metal catalysts and custom-designed chiral ligands to achieve high yields and enantiomeric excesses.
Biocatalytic Methods: Employing enzymes, such as transaminases or ammonia (B1221849) lyases, could offer a green and highly selective alternative to traditional chemical synthesis. Genetic engineering of these enzymes could further optimize their activity and selectivity for the 1-phenylbutane-1,4-diamine scaffold.
Flow Chemistry Synthesis: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, purity, and safety. Developing a continuous flow process for the synthesis of 1-phenylbutane-1,4-diamine could be a significant step towards its large-scale and cost-effective production.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
Table 1: Hypothetical Comparison of Novel Synthetic Pathways for 1-phenylbutane-1,4-diamine
| Synthetic Approach | Potential Advantages | Potential Challenges |
|---|---|---|
| Chiral Ligand-Mediated Asymmetric Synthesis | High enantioselectivity, broad substrate scope. researchgate.net | Cost of chiral ligands, metal catalyst removal. |
| Biocatalytic Methods | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |
Advanced Applications in Bio-Inspired Catalysis (non-human systems)
Bio-inspired catalysts mimic the active sites of enzymes to perform chemical transformations with high efficiency and selectivity. anl.gov The structure of 1-phenylbutane-1,4-diamine makes it an attractive ligand for the development of novel bio-inspired catalysts for non-human systems.
Future research in this area could involve:
Mimicking Hydrogenase Enzymes: The diamine ligand could be used to create nickel or iron complexes that mimic the active sites of hydrogenase enzymes, which are involved in hydrogen production. anl.gov These catalysts could be applied in the development of systems for clean energy generation.
Oxidation Catalysis: Transition metal complexes of 1-phenylbutane-1,4-diamine could be investigated as catalysts for selective oxidation reactions, drawing inspiration from enzymes like methane (B114726) monooxygenase. dmaiti.com These could find applications in the conversion of hydrocarbons to more valuable products.
Asymmetric Catalysis: Chiral versions of 1-phenylbutane-1,4-diamine could be used as ligands in asymmetric catalysis to produce enantiomerically pure compounds for applications in agriculture or materials science. researchgate.net
Integration into Smart Materials and Responsive Systems
Smart materials are designed to respond to external stimuli such as pH, temperature, or light. nih.govnih.gov The amine groups and the phenyl ring in 1-phenylbutane-1,4-diamine provide handles for its incorporation into responsive materials.
Potential research directions include:
pH-Responsive Hydrogels: The diamine could be cross-linked into polymer networks to create hydrogels that swell or shrink in response to changes in pH. nih.gov These materials could be used in sensors or controlled-release systems for non-human applications, such as in agriculture or environmental monitoring.
Stimuli-Responsive Polymers: Incorporation of the diamine into polymer backbones could lead to materials that change their properties, such as solubility or conformation, in response to stimuli. acs.org This could be exploited in the development of self-healing materials or sensors.
Metal-Organic Frameworks (MOFs): The diamine could serve as a linker in the synthesis of novel MOFs. acs.org The properties of these MOFs, such as their porosity and catalytic activity, could be tuned by the structure of the diamine.
A hypothetical overview of potential smart material applications is provided in Table 2.
Table 2: Potential Applications of 1-phenylbutane-1,4-diamine in Smart Materials
| Smart Material Type | Potential Stimulus | Potential Application (Non-Human) |
|---|---|---|
| pH-Responsive Hydrogel | pH | Controlled release of nutrients in agriculture. |
| Stimuli-Responsive Polymer | Temperature, Light | Self-healing coatings for industrial equipment. |
Development of High-Throughput Screening for New Reactivity
High-throughput screening (HTS) allows for the rapid testing of a large number of chemical reactions to discover new catalysts and reaction conditions. sigmaaldrich.comchemrxiv.org Developing HTS methods specifically for diamine-based catalysts would accelerate the discovery of new applications for 1-phenylbutane-1,4-diamine.
Future research should focus on:
Miniaturized Reaction Platforms: Utilizing microplate formats (96, 384, or 1536 wells) to perform a large number of reactions in parallel with minimal reagent consumption. chemrxiv.org
Rapid Analytical Techniques: Employing techniques like fluorescence-based assays, mass spectrometry, or infrared thermography for the rapid and sensitive analysis of reaction outcomes. nih.govmpg.de
Automated Data Analysis: Developing software and algorithms to process the large datasets generated by HTS experiments and identify promising leads. youtube.com
Synergistic Studies Combining Experimental and Theoretical Approaches
The combination of experimental work and theoretical calculations can provide a deeper understanding of chemical systems and guide the design of new experiments. nih.gov For 1-phenylbutane-1,4-diamine, a synergistic approach would be highly beneficial.
Key areas for combined studies include:
Conformational Analysis: Using computational methods to predict the stable conformations of the diamine and its metal complexes, and validating these predictions with experimental techniques like NMR spectroscopy.
Reaction Mechanism Elucidation: Employing density functional theory (DFT) calculations to investigate the mechanisms of reactions catalyzed by 1-phenylbutane-1,4-diamine-based systems. anl.gov Experimental kinetic studies could then be used to support or refine the proposed mechanisms.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the catalytic activity or material properties of derivatives of 1-phenylbutane-1,4-diamine, thereby guiding the synthesis of new and improved compounds.
By pursuing these future research directions, the scientific community can unlock the full potential of 1-phenylbutane-1,4-diamine dihydrochloride (B599025), paving the way for new discoveries and innovations in catalysis, materials science, and synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-phenylbutane-1,4-diamine dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis often involves reductive amination of 1-phenylbutane-1,4-dione followed by dihydrochloride salt formation. Purification can be achieved via recrystallization in ethanol/water mixtures. Purity is validated using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR. Impurity profiling should reference standards like those for related dihydrochlorides (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride ).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O, 400 MHz) shows peaks at δ 7.3–7.5 (aromatic protons), δ 3.2–3.5 (methylene adjacent to amine), and δ 2.8–3.0 (protonated amine groups).
- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]⁺ and [M+2H-Cl]⁺ fragments.
- IR : Stretching vibrations at ~3200 cm⁻¹ (N-H) and ~2500 cm⁻¹ (HCl salt) confirm structure .
Q. How is this compound utilized in colorimetric assays for sulfide detection?
- Methodological Answer : In sulfide detection, the compound reacts with sulfides under acidic conditions to form methylene blue analogs. Experimental protocols involve mixing with Fe³⁺ in HCl, followed by absorbance measurement at 670 nm. Optimization requires pH control (1.5–2.0) and avoidance of oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from synthetic byproducts?
- Methodological Answer : Contradictions often stem from incomplete protonation or residual solvents. Solutions include:
- Ion-Exchange Chromatography : To remove unreacted amines.
- Differential Scanning Calorimetry (DSC) : Identifies hydrate/anhydrous forms.
- Alternative Routes : For example, using Boc-protected intermediates to reduce side reactions, as seen in putrescine dihydrochloride synthesis .
Q. What experimental designs mitigate stability issues during long-term storage?
- Methodological Answer : Stability is influenced by humidity and temperature. Recommendations:
- Storage : -20°C in airtight, light-resistant containers with desiccants (silica gel).
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Data from pentane-1,4-diamine dihydrochloride suggest <5% degradation under these conditions .
Q. How can the compound’s interaction with oxidative enzymes be systematically studied?
- Methodological Answer :
- Enzyme Kinetics : Use horseradish peroxidase (HRP) as a model enzyme. Monitor activity via UV-Vis (e.g., ABTS oxidation at 405 nm).
- Control Experiments : Include inhibitors (e.g., sodium azide) and pH variations (4.0–7.0).
- Data Interpretation : Compare kinetic parameters (Km, Vmax) with structurally similar diamines like N,N-dimethyl-p-phenylenediamine dihydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
